molecular formula C27H23N3O2S2 B2975730 N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 866726-52-5

N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2975730
CAS No.: 866726-52-5
M. Wt: 485.62
InChI Key: QVMQVQBZKATICW-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a chromeno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and a suitable aldehyde.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.

    Attachment of the N-(4-METHYLPHENYL) Group: This can be done through an amide coupling reaction using 4-methylphenylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert nitro groups to amines using reducing agents like lithium aluminum hydride

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S2/c1-17-7-11-20(12-8-17)28-24(31)16-34-27-22-15-19-5-3-4-6-23(19)32-26(22)29-25(30-27)18-9-13-21(33-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMQVQBZKATICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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